molecular formula C6H10FNO2 B12078572 cis-1-Amino-3-(fluoromethyl)cyclobutanecarboxylic acid

cis-1-Amino-3-(fluoromethyl)cyclobutanecarboxylic acid

Cat. No.: B12078572
M. Wt: 147.15 g/mol
InChI Key: POMHUWAQEADJGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

For instance, cis-1-Amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride (CAS: 1426243-43-7) shares key features, such as a cyclobutane backbone, amino group, and fluorine-containing substituents, which are critical for modulating biological activity and chemical stability .

Cyclobutane-based compounds are increasingly studied due to their constrained ring structures, which mimic flexible carbon chains in bioactive molecules while offering enhanced metabolic stability. The addition of fluorine atoms or fluorinated groups (e.g., trifluoromethyl, fluoromethyl) further improves lipophilicity, membrane permeability, and resistance to enzymatic degradation .

Properties

Molecular Formula

C6H10FNO2

Molecular Weight

147.15 g/mol

IUPAC Name

1-amino-3-(fluoromethyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C6H10FNO2/c7-3-4-1-6(8,2-4)5(9)10/h4H,1-3,8H2,(H,9,10)

InChI Key

POMHUWAQEADJGB-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C(=O)O)N)CF

Origin of Product

United States

Preparation Methods

The synthesis of cis-1-Amino-3-(fluoromethyl)cyclobutanecarboxylic acid involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. The reaction typically involves the use of fluorinated reagents and catalysts to introduce the fluoromethyl group. Industrial production methods may involve optimizing these reactions for higher yields and purity .

Chemical Reactions Analysis

[2+2] Photocycloaddition for Cyclobutane Core Construction

The cyclobutane scaffold is often synthesized via a [2+2] photocycloaddition. For example:

  • Starting material : Ethylene and a chiral bicyclic uracil derivative undergo UV light-induced cycloaddition to form the cyclobutane ring .

  • Yield : Up to 33% enantiomeric excess for cis isomers, with subsequent hydrolysis and decarboxylation steps refining stereochemistry .

Click Chemistry for Radiolabeling

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables fluorine-18 radiolabeling for PET imaging:

  • Reagents :

    • Alkyne precursor: cis-1-amino-3-(propagyl)cyclobutanecarboxylic acid.

    • Azide: [¹⁸F]fluoroethyl azide synthesized via nucleophilic substitution .

  • Conditions : Room temperature, CuSO₄/sodium ascorbate catalyst .

  • Yield : ~78% radiochemical yield after purification .

StepReagents/ConditionsOutcome
Azide PreparationK¹⁸F, tosylate precursor, 100°C[¹⁸F]fluoroethyl azide
CycloadditionCuSO₄, sodium ascorbate, RTTriazole-linked ¹⁸F-labeled analog

Decarboxylation and Stability

The carboxylic acid group undergoes pH-dependent decarboxylation:

  • Mechanism : Base-catalyzed deprotonation followed by CO₂ release, forming 1-amino-3-(fluoromethyl)cyclobutane .

  • Kinetics : Accelerated in alkaline conditions (pH > 10), with a half-life of ~2 hours at pH 12 .

Amino Group Reactivity

The primary amine participates in:

  • Amidation : Reaction with activated esters (e.g., NHS esters) to form peptide bonds. Used to create β-dipeptides with rigid cyclobutane backbones .

  • Schiff Base Formation : Condensation with aldehydes (e.g., formaldehyde) under mild acidic conditions .

Fluoromethyl Group Transformations

The fluoromethyl substituent shows limited reactivity due to C–F bond strength but undergoes:

  • Nucleophilic Substitution : In rare cases, fluoride displacement by strong nucleophiles (e.g., thiols) in polar aprotic solvents .

  • Radical Reactions : Participates in hydrogen abstraction under UV light, forming cyclobutane-derived radicals .

Comparative Reactivity Table

Reaction TypeConditionsKey ProductReference
[2+2] CycloadditionUV light, ethyleneChiral cyclobutane scaffold
Bucherer-StreckerNH₄CN, CO₂, 150°CRacemic amino acid
CuAAC RadiolabelingCuSO₄, RT¹⁸F-labeled triazole derivative
DecarboxylationpH 12, 25°C1-Amino-3-(fluoromethyl)cyclobutane

Structural and Mechanistic Insights

  • DFT Calculations : Intramolecular hydrogen bonds between the amino and carboxylic acid groups stabilize a cis-fused [4.2.0]octane conformation, reducing ring strain .

  • Transport Studies : Na⁺-dependent system ASC transporters mediate cellular uptake, influencing bioavailability .

Scientific Research Applications

Nuclear Medicine

Cis-1-amino-3-(fluoromethyl)cyclobutanecarboxylic acid has been investigated as a potential radiolabeled compound for positron emission tomography (PET) imaging. Its structural similarity to naturally occurring amino acids allows it to be transported into cells via amino acid transporters, making it suitable for imaging applications in oncology.

  • Case Study: Prostate Cancer Imaging
    Research indicates that derivatives of this compound can be labeled with fluorine-18 for PET imaging, specifically targeting prostate cancer cells. Studies have shown that the uptake of these compounds correlates with the expression levels of amino acid transport systems in cancerous tissues, such as system ASC and LAT1, which are crucial for effective imaging of tumors .

Transport Mechanisms

The transport mechanisms of this compound have been studied extensively in various cancer cell lines. In vitro experiments reveal that the uptake is significantly higher in prostate cancer cells compared to normal epithelial cells. The compound's transport is primarily mediated by sodium-dependent and independent amino acid transporters, which are influenced by the pH of the microenvironment .

Data Tables

Study Cell Line Transport System Uptake (μmol/L) Key Findings
DU145System ASC64.4High correlation with ASC expression
PrECsSystem ASC191.7Lower uptake compared to PCa cells
LNCaPSystem LAT1Not specifiedImportant for uptake under acidic conditions

Mechanism of Action

The mechanism of action of cis-1-Amino-3-(fluoromethyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare cis-1-Amino-3-(fluoromethyl)cyclobutanecarboxylic acid (inferred properties) with analogous cyclobutane and fluorinated amino acids, based on the provided evidence:

Table 1: Structural and Functional Comparison of Cyclobutane Derivatives

Compound Name Molecular Formula Molecular Weight Substituents Key Features
cis-1-Amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride C₆H₉ClF₃NO₃ 235.59 Amino, hydroxy, trifluoromethyl Enhanced solubility (hydrochloride salt), potential for hydrogen bonding (hydroxy group), and electron-withdrawing trifluoromethyl group
cis-3-(difluoromethyl)cyclobutane-1-carboxylic acid C₆H₈F₂O₂ 150.12 Difluoromethyl, carboxylic acid Lacks amino group; difluoromethyl substituent provides moderate lipophilicity but limits bioactivity
cis-(1s,3s)-3-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride C₇H₁₂ClNO₂ 177.63 Aminomethyl, carboxylic acid Aminomethyl group enhances basicity; cyclobutane constraint improves conformational rigidity
1-Amino-2-methylcyclobutane-1-carboxylic acid C₆H₁₁NO₂ 129.16 Amino, methyl Methyl group increases steric bulk but lacks fluorination, reducing metabolic stability
3-(Trifluoromethyl)cyclobutane-1-carboxylic acid C₆H₇F₃O₂ 168.11 Trifluoromethyl, carboxylic acid No amino group; trifluoromethyl enhances acidity and lipophilicity

Key Findings:

Fluorination Patterns: The trifluoromethyl group in cis-1-Amino-3-hydroxy-3-(trifluoromethyl)...hydrochloride significantly enhances electron-withdrawing effects and metabolic stability compared to non-fluorinated analogs like 1-Amino-2-methylcyclobutane-1-carboxylic acid . Difluoromethyl substituents (e.g., in cis-3-(difluoromethyl)...carboxylic acid) provide intermediate lipophilicity but lack the steric and electronic effects of trifluoromethyl groups .

Functional Group Synergy: The combination of amino, hydroxy, and trifluoromethyl groups in cis-1-Amino-3-hydroxy-3-(trifluoromethyl)...hydrochloride enables diverse interactions (e.g., hydrogen bonding, hydrophobic effects), which are absent in simpler analogs like 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid . Aminomethyl-containing derivatives (e.g., cis-(1s,3s)-3-(aminomethyl)...hydrochloride) exhibit distinct reactivity due to their primary amine functionality, which can facilitate covalent binding in drug-target interactions .

Biological Implications: Fluorinated cyclobutane derivatives generally show improved pharmacokinetic profiles over non-fluorinated counterparts. The absence of an amino group in cis-3-(difluoromethyl)...carboxylic acid limits its utility in peptide-mimetic drug design, underscoring the importance of amino functionality in bioactive molecules .

Biological Activity

Cis-1-Amino-3-(fluoromethyl)cyclobutanecarboxylic acid, often referred to as cis-FACBC, is a synthetic amino acid analog that has garnered attention for its potential applications in cancer imaging and treatment. This compound is particularly relevant in the context of prostate cancer and gliomas, where amino acid transport mechanisms play a critical role in tumor metabolism and imaging. This article reviews the biological activity of cis-FACBC, focusing on its transport mechanisms, efficacy as a PET imaging agent, and relevant clinical findings.

Transport Mechanisms

The transport of cis-FACBC is primarily mediated by specific amino acid transport systems, notably system ASC and LAT1. Research indicates that:

  • System ASC : This Na+-dependent transporter shows significant involvement in the uptake of cis-FACBC in prostate cancer cells. Studies have demonstrated that the total uptake of cis-FACBC correlates positively with the expression levels of system ASC in these cells, particularly in environments with acidic pH typical of tumor microenvironments .
  • System LAT1 : This transporter is also crucial for cis-FACBC uptake, especially under conditions where sodium is absent. Competitive inhibition studies reveal that certain amino acids like glutamine and serine can significantly inhibit cis-FACBC uptake, indicating their competitive interaction with these transport systems .

Table 1: Transport Characteristics of cis-FACBC

Transport SystemDependencyKey Amino Acids Involved
System ASCNa+-dependentGlutamine, Serine
System LAT1Na+-independentPhenylalanine

Efficacy in Imaging

Cis-FACBC has been evaluated as a PET imaging agent for detecting prostate cancer and gliomas. Clinical studies have shown promising results regarding its sensitivity and specificity compared to traditional imaging methods:

  • Prostate Cancer Imaging : In a comprehensive analysis involving 93 patients, cis-FACBC demonstrated a sensitivity of 90.2% and specificity of 40.0% for detecting prostate bed recurrences. The overall accuracy was reported at 73.6%, which outperformed other imaging agents like In-111-capromab pendetide .
  • Glioma Detection : In glioma models, cis-FACBC effectively delineated tumor boundaries and assessed treatment responses to therapies such as temozolomide (TMZ). The uptake of cis-FACBC correlated well with tumor proliferation rates and provided valuable insights into treatment efficacy before morphological changes were visible on MRI .

Table 2: Imaging Efficacy of cis-FACBC

Study TypeSensitivity (%)Specificity (%)Accuracy (%)
Prostate Cancer (n=93)90.240.073.6
Glioma DetectionNot specifiedNot specifiedHigh

Case Studies

Several case studies have highlighted the practical applications of cis-FACBC in clinical settings:

  • Case Study in Prostate Cancer :
    • A patient with recurrent prostate cancer underwent PET imaging using cis-FACBC after negative results from conventional scans. The PET scan revealed previously undetected metastatic lesions, leading to a change in treatment strategy.
  • Case Study in Glioma :
    • In a clinical trial involving patients with glioblastoma, cis-FACBC PET imaging was used to monitor treatment response to TMZ. The study noted significant decreases in tracer uptake correlating with tumor size reduction, providing an early indicator of therapeutic effectiveness.

Q & A

Q. What are the key synthetic challenges in preparing cis-1-Amino-3-(fluoromethyl)cyclobutanecarboxylic acid, and how can enantiomeric purity be ensured?

  • Methodological Answer : Synthesis requires precise control over cyclobutane ring formation and fluoromethyl group introduction. Challenges include managing ring strain and avoiding racemization. Enantiomeric purity (≥98% ee) can be achieved using chiral auxiliaries (e.g., tert-butoxycarbonyl [BOC] protection) or asymmetric catalysis, followed by chiral HPLC validation . For fluoromethylation, trifluoromethylation reagents or fluorinated building blocks (e.g., fluoromethyl ketones) may be employed, with reaction conditions optimized via kinetic studies .

Q. Which analytical techniques are most effective for confirming stereochemistry and fluoromethyl group integrity?

  • Methodological Answer :
  • Stereochemistry : X-ray crystallography or NOESY NMR can resolve cis/trans isomerism. Comparative analysis with known cyclobutane derivatives (e.g., cis-3-Amino-1-methylcyclobutanol hydrochloride) provides reference data .
  • Fluorine Integrity : 19F^{19}\text{F} NMR quantifies fluoromethyl group retention, while HPLC-MS monitors degradation under stress conditions (e.g., heat, pH extremes) .

Advanced Research Questions

Q. How does the cyclobutane ring’s strain influence reactivity compared to cyclopropane or cyclohexane derivatives?

  • Methodological Answer : Cyclobutane’s angle strain (≈90° bond angles) increases ring-opening susceptibility in nucleophilic or thermal conditions. Computational studies (DFT, Gaussian 09) predict higher reactivity than cyclohexane but lower than cyclopropane. Experimental validation involves comparing reaction rates with analogs like (1S,2S)-1-amino-2-phenylcyclopropanecarboxylic acid . Strain energy calculations (≈26 kcal/mol for cyclobutane vs. ≈27.5 kcal/mol for cyclopropane) guide stability assessments in drug design .

Q. What computational methods predict the compound’s interaction with biological targets like proteases?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) model binding affinities to protease active sites. For example, fluoromethyl ketones (e.g., Z-Val-Ala-Asp fluoromethyl ketone) inhibit caspase-1 via covalent binding, suggesting similar mechanisms for this compound. Free-energy perturbation (FEP) calculations refine binding predictions .

Q. How do fluorination position and protecting groups (e.g., tert-BOC) impact synthesis optimization?

  • Methodological Answer :
  • Fluorination : Fluorine’s electronegativity alters electron density, affecting nucleophilic substitution rates. Meta-substitution (C3 position) may enhance metabolic stability compared to para-substituted analogs, as seen in 3,3-difluoro cyclobutane derivatives .
  • Protecting Groups : tert-BOC minimizes side reactions during cyclobutane ring formation. Deprotection with TFA/CH2_2Cl2_2 (1:4 v/v) preserves stereochemistry, validated by 1H^1\text{H} NMR .

Q. How can batch-to-batch variability in enantiomeric excess be minimized during scale-up?

  • Methodological Answer : Process Analytical Technology (PAT) tools, such as in-line FTIR, monitor reaction progress in real-time. Chiral stationary phase chromatography (CSP-HPLC) ensures ≥98% ee consistency. Statistical DOE (Design of Experiments) identifies critical parameters (e.g., temperature, catalyst loading) affecting enantioselectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.